molecular formula C14H21F2N5 B11744726 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744726
M. Wt: 297.35 g/mol
InChI Key: CMMBYUUMOATFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with butan-2-yl and 2,2-difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of butan-2-yl and 2,2-difluoroethyl groups through alkylation reactions. The final step is the coupling of the two substituted pyrazole rings via a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. The presence of the pyrazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The difluoroethyl group is known to enhance the metabolic stability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties could be leveraged in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and other biomolecules, potentially modulating their activity. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-1H-pyrazole
  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 1-(butan-2-yl)-3-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine apart from similar compounds is the presence of two distinct pyrazole rings connected by a methylene bridge. This unique structure provides a versatile platform for further functionalization and exploration of new chemical and biological properties.

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H21F2N5/c1-3-11(2)21-13(4-6-18-21)9-17-8-12-5-7-20(19-12)10-14(15)16/h4-7,11,14,17H,3,8-10H2,1-2H3

InChI Key

CMMBYUUMOATFDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.